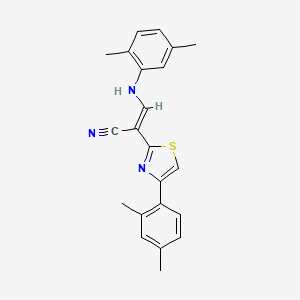

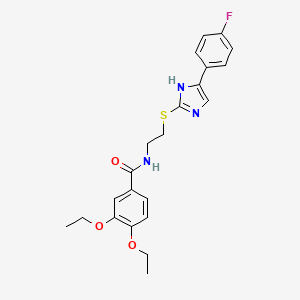

![molecular formula C7H10O2 B2546910 Bicyclo[2.2.0]hexane-1-carboxylic acid CAS No. 79368-50-6](/img/structure/B2546910.png)

Bicyclo[2.2.0]hexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclo[2.2.0]hexane-1-carboxylic acid is a structural motif that has been extensively studied due to its conformational rigidity and potential for use in medicinal chemistry. The bicyclic structure provides a constrained framework that can mimic the bioactive conformations of flexible molecules, making it a valuable scaffold for drug design.

Synthesis Analysis

The synthesis of bicyclo[2.2.0]hexane derivatives has been achieved through various methods. One approach involves the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives using the Corey-Link methodology to create the amino acid stereogenic center . Another method includes the enantioselective synthesis of bicyclo[3.1.0]hexane carboxylic acid derivatives via intramolecular cyclopropanation starting from commercially available enantiomerically pure materials . Additionally, constrained cycloalkyl analogues of glutamic acid have been synthesized, such as the potent and selective 2mGluR agonist LY354740, through a stereocontrolled process .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using X-ray crystallography. For instance, the crystal and molecular structure of a conformationally restricted methionine analogue was determined, providing insights into the structural comparison with related compounds . Another study reported the synthesis and X-ray crystal structure of the p-bromoanilide derivative of this compound, revealing slight lengthening of the C-C bonds vicinal to the amide group due to conjugative interaction .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in various contexts. For example, the electrochemical oxidation of a methylthio analogue was investigated, showing neighboring group participation in the oxidation process . This type of study is crucial for understanding the electronic properties and reactivity patterns of the bicyclic scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their rigid structures. The crystal and molecular structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid, for instance, showed hydrogen bonding between molecules forming infinite chains, which could affect solubility and melting points . The conformational locking of pharmacophores within the bicyclic core, as seen in the synthesis of GABA analogues, highlights the potential for these compounds to exhibit unique pharmacokinetic and pharmacodynamic properties .

科学的研究の応用

Molecular Structure Studies

Bicyclo[2.2.0]hexane-1-carboxylic acid and its derivatives have been studied for their molecular structure. Forman et al. (1998) investigated the synthesis and X-ray crystal structure of a p-bromoanilide derivative, revealing slight lengthening in certain bonds due to interactions with the π-accepting amide group (Forman, Zanoni, Chopko, & Carroll, 1998).

Conformational Studies in Bioactive Compounds

Jimeno et al. (2011) explored the use of Bicyclo[3.1.0]hexane and its analogues in bioactive compounds, highlighting their role in embedding amino acid units like glutamate, leading to potent metabotropic glutamate receptor antagonists or agonists (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Enantioselective Synthesis

Yoshikawa et al. (2004) described enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives, utilizing intramolecular cyclopropanation from commercially available materials (Yoshikawa, Tan, Yasuda, Volante, & Tillyer, 2004).

Novel Asymmetric Synthesis

Moher (1996) reported the first preparation of enantiomerically pure bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, a valuable synthetic intermediate, using a retro-Diels-Alder reaction (Moher, 1996).

Intra- and Intermolecular Cyclopropanation Reactions

Kim, Sung, and Cha (2003) explored the intramolecular Kulinkovich cyclopropanation reactions of carboxylic esters with olefins, producing bicyclo[3.1.0]hexan-1-ol and other derivatives (Kim, Sung, & Cha, 2003).

Long-Range Spin-Spin Coupling Studies

Briden, Smissman, and Creese (1968) investigated the NMR parameters and long-range spin-spin coupling in certain bicyclo[3.1.0]hexane systems, contributing to our understanding of their reactivity (Briden, Smissman, & Creese, 1968).

Synthesis of Carbocyclic Nucleoside Precursors

Gallos, Massen, Koftis, and Dellios (2001) demonstrated the use of bicyclo[3.1.0]hexane derivatives in the synthesis of carbocyclic nucleoside precursors, a key component in the development of novel therapeutic agents (Gallos, Massen, Koftis, & Dellios, 2001).

将来の方向性

The inclusion of more saturated and three-dimensional structures in drug-discovery programmes has been identified as a key goal of future pharmaceutical research . The use of bridgehead-disubstituted bridged bicyclic compounds has seen enormous growth in recent years . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .

作用機序

Target of Action

The primary target of Bicyclo[2.2.0]hexane-1-carboxylic acid is the carbon-carbon (C–C) bonds within its structure . The compound’s structural simplicity and relatively low molecular symmetry allow it to interact with these bonds in a unique way .

Mode of Action

This compound interacts with its targets through a process known as multimodal activation . This involves applying mechanical force across distinctive C–C bonds to trigger different reaction pathways . These pathways include retro-[2+2] cycloreversion, 1,3-allylic migration, and retro-4π ring-opening reactions .

Biochemical Pathways

The activation of this compound results in a variety of biochemical pathways. Each mode of activation results in a unique reaction, entailing retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions . These reactions highlight the possibility of accessing diversified reactivity with reactions of dissimilar mechanisms .

Pharmacokinetics

The pharmacokinetics of Bicyclo[22The compound’s unique structure and mode of action suggest that these properties could be influenced by factors such as the compound’s molecular symmetry and the specific c–c bonds that are targeted for activation .

Result of Action

The result of this compound’s action is the activation of multiple unique reaction pathways from the same mechanophore . This leads to a variety of chemical transformations, each resulting from a different mode of activation .

Action Environment

The action of this compound is influenced by environmental factors such as the application of mechanical force . This force is applied across distinctive C–C bonds, triggering different reaction pathways . The compound’s effectiveness and stability may also be influenced by these environmental factors .

特性

IUPAC Name |

bicyclo[2.2.0]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)7-3-1-5(7)2-4-7/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAGBTZSWQQUDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79368-50-6 |

Source

|

| Record name | bicyclo[2.2.0]hexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)

![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)

![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)

![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)